2,4-dichloro-N-[3-[(4-chlorobenzoyl)amino]phenyl]benzamide
Description
2,4-dichloro-N-[3-[(4-chlorobenzoyl)amino]phenyl]benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of multiple chlorine atoms and a benzamide functional group
Properties
IUPAC Name |
2,4-dichloro-N-[3-[(4-chlorobenzoyl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Cl3N2O2/c21-13-6-4-12(5-7-13)19(26)24-15-2-1-3-16(11-15)25-20(27)17-9-8-14(22)10-18(17)23/h1-11H,(H,24,26)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEIBQMDHBJXEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Cl3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-[3-[(4-chlorobenzoyl)amino]phenyl]benzamide typically involves the condensation of 2,4-dichlorobenzoic acid with 3-amino-4-chlorobenzoyl chloride. The reaction is carried out in the presence of a suitable base, such as triethylamine, under controlled temperature conditions. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-[3-[(4-chlorobenzoyl)amino]phenyl]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of hydroxyl or amino derivatives.
Scientific Research Applications
2,4-dichloro-N-[3-[(4-chlorobenzoyl)amino]phenyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-[3-[(4-chlorobenzoyl)amino]phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(4-(4-((2,4-dichlorobenzoyl)amino)benzyl)phenyl)benzamide
- 2,4-dichloro-N-(2-((2,4-dichlorobenzoyl)amino)phenyl)benzamide
- 2,4-dichloro-N-(3-((2,4-dichlorobenzoyl)amino)phenyl)benzamide
- 2-chloro-N-(4-((2-chlorobenzoyl)amino)phenyl)benzamide
- 4-chloro-N-{2,2-dichloro-1-[(4-chlorobenzoyl)amino]ethyl}benzamide .
Uniqueness
2,4-dichloro-N-[3-[(4-chlorobenzoyl)amino]phenyl]benzamide is unique due to its specific substitution pattern and the presence of multiple chlorine atoms, which can influence its chemical reactivity and biological activity. The compound’s distinct structure allows for targeted interactions with specific molecular targets, making it a valuable tool in scientific research and potential therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
